molecular formula C24H16ClN3O3 B3693952 5-(3-chloro-2-methylphenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

5-(3-chloro-2-methylphenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

Cat. No.: B3693952
M. Wt: 429.9 g/mol
InChI Key: FFUSHYLHZWXXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chloro-2-methylphenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a benzoxazole moiety, and a pyridine ring, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-2-methylphenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide typically involves multi-step organic reactionsThe final step involves the chlorination of the phenyl ring under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(3-chloro-2-methylphenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

5-(3-chloro-2-methylphenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-chloro-2-methylphenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **5-(3-chloro-2-methylphenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
  • **this compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

5-(3-chloro-2-methylphenyl)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O3/c1-14-17(3-2-4-18(14)25)20-7-8-22(30-20)23(29)27-16-5-6-21-19(13-16)28-24(31-21)15-9-11-26-12-10-15/h2-13H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUSHYLHZWXXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-chloro-2-methylphenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-(3-chloro-2-methylphenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
Reactant of Route 3
5-(3-chloro-2-methylphenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-(3-chloro-2-methylphenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-(3-chloro-2-methylphenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
Reactant of Route 6
Reactant of Route 6
5-(3-chloro-2-methylphenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

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